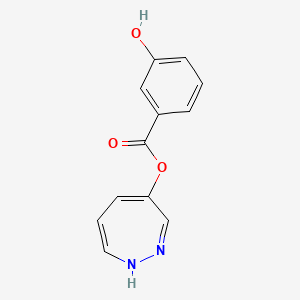

N-(3-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(3-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" is a compound potentially involved in pharmaceutical research. While direct studies on this specific compound are not available, research on similar compounds provides insights into its possible synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, suggesting a potential route for synthesizing "N-(3-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide." For instance, methods involving the condensation of aromatic aldehydes, cyanothioacetamide, and acetoacetanilides might be relevant (Dyachenko et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is often conducted using X-ray crystallography, providing detailed insights into the conformation and bonding. This technique could be applied to determine the structure of "N-(3-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide," revealing its 3D conformation and intermolecular interactions (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

Studies on related compounds focus on their reactivity and interactions with biological targets, suggesting potential chemical reactions "N-(3-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" might undergo. The compound's functional groups could influence its reactivity and binding to biological molecules (Mishra et al., 2014).

Applications De Recherche Scientifique

Cancer Research

- Histone Deacetylase Inhibition : A study reports the synthesis and biological evaluation of a compound structurally similar to N-(3-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, emphasizing its role as a small molecule histone deacetylase (HDAC) inhibitor. This compound has demonstrated potency in blocking cancer cell proliferation and inducing apoptosis, suggesting potential as an anticancer drug (Zhou et al., 2008).

Neuropharmacology

- Kappa-Opioid Receptor Antagonism : Research on a structurally related compound highlights its efficacy as a selective antagonist for kappa-opioid receptors (KOR). Such antagonists have potential therapeutic implications in treating depression and addiction disorders (Grimwood et al., 2011).

Organic Chemistry

- Synthetic Methodology : A study focuses on the synthesis of compounds with a similar structural core, demonstrating a method for generating 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines. This highlights the chemical versatility and synthetic utility of such structures (Korkmaz & Zora, 2020).

Endothelin Receptor Antagonism

- Selective ETA Receptor Antagonists : Compounds structurally related to N-(3-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide have been identified as potent and selective small molecule antagonists of the endothelin receptor-A (ETA). This implies potential applications in cardiovascular diseases (Wu et al., 1997).

Pharmaceutical Chemistry

- Antidepressant and Nootropic Agents : A study synthesizes and evaluates Schiff's bases and 2-azetidinones derived from similar compounds for their antidepressant and nootropic activities. This suggests the relevance of such structures in central nervous system (CNS) related pharmacology (Thomas et al., 2016).

Polymer Science

- Aromatic Polyamides and Polyimides : Research demonstrates the use of related compounds in synthesizing polyamides and polyimides with potential applications in material science (Yang & Lin, 1995).

Propriétés

IUPAC Name |

N-(3-methylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-12-5-4-6-13(9-12)17-16(19)15-10-14(11-22-15)23(20,21)18-7-2-3-8-18/h4-6,9-11H,2-3,7-8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABXPRFOGBEVMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

![3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5536178.png)

![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)

![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)